molecular formula C16H16F2N6O2S B2911215 6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021090-19-6

6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2911215
CAS No.: 1021090-19-6
M. Wt: 394.4
InChI Key: HSXWJJJBJZMVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1021090-19-6) is a synthetic small molecule with a molecular formula of C16H16F2N6O2S and a molecular weight of 394.4 g/mol . This compound is a key representative of the triazolo-pyridazine-6-yl-substituted piperazine chemical class, which has demonstrated significant potential in medicinal chemistry research, particularly in the development of novel anti-diabetic therapeutics . Its primary researched application is as a potent inhibitor of Dipeptidyl peptidase-4 (DPP-4), a established target for type 2 diabetes treatment . Preclinical studies on this family of compounds have shown excellent insulinotropic activities, which promote insulin secretion from pancreatic beta-cells . Research indicates that related analogs exhibit strong DPP-4 inhibition in both molecular docking simulations and enzyme inhibition assays, highlighting the value of this chemical scaffold in metabolic disorder research . Furthermore, members of this compound family have displayed significant antioxidant activity in H2O2 radical scavenging assays, adding another dimension to their research profile . The inclusion of the piperazine moiety is a common strategy in drug discovery to fine-tune the physicochemical properties of a molecule and is frequently found in pharmaceuticals approved by the FDA . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct cytotoxicity profiling prior to use, as guidance from related research suggests establishing an appropriate dose range, for example via MTT assay, to ensure experimental validity .

Properties

IUPAC Name

6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O2S/c1-11-19-20-15-4-5-16(21-24(11)15)22-6-8-23(9-7-22)27(25,26)14-3-2-12(17)10-13(14)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXWJJJBJZMVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

It has been suggested that similar compounds exhibit promising anticancer activity against certain cell lines. This indicates that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s suggested that similar compounds could potentially inhibit c-Met kinase, indicating that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

The compound 6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic molecule with significant potential in medicinal chemistry. Its structure includes a [1,2,4]triazolo[4,3-b]pyridazine core that has been associated with various biological activities, particularly in the context of cancer research and neuropharmacology.

  • Molecular Formula : C15H14F2N6O2S
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 1021263-83-1

Biological Activity Overview

Research has indicated that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety exhibit notable biological activities. This particular compound has been evaluated for its antiproliferative properties against various cancer cell lines and its potential effects on neuroreceptors.

Antiproliferative Activity

A study focusing on related compounds within the [1,2,4]triazolo[4,3-b]pyridazine class demonstrated significant antiproliferative effects. The compound 4q , a close analogue to our compound of interest, showed IC50 values in the low micromolar range against several cancer cell lines:

Cell LineIC50 (μM)
SGC-79010.014
A5490.008
HT-10800.012

These results suggest that similar structural motifs may confer potent anticancer activity by disrupting microtubule dynamics through binding at the colchicine site on tubulin .

The mechanism by which these compounds exert their antiproliferative effects involves disruption of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis of cancer cells. The ability to bind to microtubules is critical for their function as anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally similar to this compound:

  • Anticancer Studies : A series of [1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The findings indicated that modifications in the aromatic substituents significantly influenced their biological activity.
  • Neuropharmacological Evaluation : Compounds with similar scaffolds were assessed for their ability to modulate GABAA receptors. This line of research is promising for developing new anxiolytic medications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Triazolo[4,3-b]pyridazine Derivatives: 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1706455-35-7): Replaces the sulfonyl-piperazine with a piperidinyl group and a 2,4-dichlorophenyl substituent. The dichlorophenyl group may enhance lipophilicity but reduce solubility compared to the fluorinated analog .

Substituent Modifications

  • Sulfonyl-Piperazine Variations: 5-(4-[(2,4-Dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone (CAS: 477863-54-0): Replaces the triazolo-pyridazine core with a pyridazinone ring. 6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Substitutes the difluorophenyl group with a thiophene-furan system, which may alter electronic properties and steric bulk .

Fluorinated Analogues

  • 3-(Cyclopropylmethyl)-8-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 12): Shares the 2,4-difluorophenyl-piperazine motif but incorporates a trifluoromethyl group and a cyclopropylmethyl chain, likely enhancing blood-brain barrier penetration .

Antifungal and Antibacterial Activity

Compounds like 3-substitutedphenyl-6-substitutedphenyl-[1,2,4]triazolo[4,3-b]pyridazines exhibit mild to potent antifungal/antibacterial activity.

Kinase Inhibition

Triazolo[4,3-b]pyridazine derivatives (e.g., 6-hydrazinyl-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazines ) show dual c-Met/Pim-1 kinase inhibition. The sulfonyl-piperazine group in the target compound could enhance selectivity for kinase ATP-binding pockets .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not reported Not reported Methyl, sulfonyl-piperazine, difluorophenyl
6-butyl-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazinone (5a) 198–200 64.84 Butyl, methyl, trifluoromethyl
6-(3,4-Dimethylphenyl)-triazolo-pyridazinone (19) Not reported Not reported Oxoethyl-piperazine, fluorophenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.